molecular formula C₄₃H₅₂N₁₀O₁₉S₄ B1158503 Cefpodoxime Proxetil Dimer Impurity 1

Cefpodoxime Proxetil Dimer Impurity 1

Cat. No.: B1158503
M. Wt: 1141.19
Attention: For research use only. Not for human or veterinary use.
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Description

Cefpodoxime Proxetil Dimer Impurity 1 (hereafter referred to as "Dimer Impurity 1") is a high-molecular-weight degradation/product-related impurity identified in cefpodoxime proxetil, a third-generation oral cephalosporin. Its chemical structure involves two cefpodoxime proxetil molecules linked via a covalent bond, forming a diastereomeric pair (Imp-H diast I and II) . Key characteristics include:

  • Chemical Name: (6R,6'R,7R,7'R)-bis((R)-1-((isopropoxycarbonyl)oxy)ethyl) 7,7'-(((2Z,2'Z)-2,2'-(carbonylbis(azanediyl))bis(thiazole-4,2-diyl))bis(2-(methoxyimino)acetyl))bis(azanediyl))bis(3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate) .
  • Molecular Formula: C₄₂H₅₄N₁₀O₁₈S₄.
  • Molecular Weight: 1114.2 Da .
  • Origin: Forms during synthesis or storage due to dimerization reactions under stress conditions (e.g., high temperature, oxidation) .

Properties

Molecular Formula

C₄₃H₅₂N₁₀O₁₉S₄

Molecular Weight

1141.19

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key distinctions between Dimer Impurity 1 and other impurities identified in cefpodoxime proxetil:

Impurity Molecular Formula Molecular Weight (Da) Origin Structural Features
Dimer Impurity 1 C₄₂H₅₄N₁₀O₁₈S₄ 1114.2 Synthesis/degradation Diastereomeric dimer of cefpodoxime proxetil; linked via thiazole and carbonyl groups .
IMP-S7 C₂₅H₃₃N₅O₁₁S₂ 687.2 Synthesis Contains an additional C₄H₆O₂ group; formed via reaction with isopropanol oxychloride .
IMP-S12/13 C₂₅H₃₃N₅O₁₁S₂ 643.0 Synthesis Isomers with chiral ester groups; oxidative by-products of cefpodoxime proxetil .
IMP-S1a C₂₀H₂₅N₅O₈S₂ 527.0 Degradation Loss of methoxymethyl group; formed under acidic/alkaline conditions .
IMP-H (Impurity H) C₂₁H₂₇N₅O₉S₂ 557.0 Degradation Hydrolyzed product with open β-lactam ring; common in cephalosporins .

Analytical and Detection Data

  • Detection Methods :
    • Dimer Impurity 1 is identified via LC-MSⁿ with ions at m/z 1115.3 [M+H]⁺ and 1137.3 [M+Na]⁺ .
    • IMP-S7 shows m/z 688.2 [M+H]⁺, while IMP-S12/13 exhibit m/z 644.0 [M+H]⁺ .
  • Chromatographic Behavior :
    • Dimer Impurity 1 elutes at ~122–124 min (C18 column), significantly later than smaller impurities like IMP-S1a (46.3 min) .

Formation Pathways

  • Dimer Impurity 1: Forms via nucleophilic attack between the β-lactam carbonyl of one cefpodoxime proxetil molecule and the amino group of another .
  • IMP-S7/S12/S13 : Result from incomplete esterification during synthesis or oxidation of the parent molecule .
  • IMP-H : Arises from hydrolysis of the β-lactam ring, a common degradation pathway in cephalosporins .

Research Findings and Implications

  • Stability Studies : Dimer Impurity 1 increases under high-temperature storage (42°C) and oxidative conditions, necessitating robust formulation strategies .
  • Quality Control : LC-HRMS and forced degradation studies are critical for detecting trace levels of dimeric impurities .

Preparation Methods

Condensation via Active Ester Intermediates

A primary method involves the reaction of cefpodoxime acid with 1-iodoethyl isopropyl carbonate in the presence of organic bases such as triethylamine. This pathway, detailed in Patent CN113999252A , proceeds as follows:

  • Reagents : Cefpodoxime acid, 1-iodoethyl isopropyl carbonate, triethylamine, dichloromethane.

  • Conditions : Temperature controlled at 30–35°C, pH maintained at ~9.0.

  • Mechanism : The base activates the amino group of cefpodoxime acid, facilitating nucleophilic attack on the carbonate reagent. Dimerization occurs when two cefpodoxime molecules react with excess carbonate.

  • Yield : 40.0% molar yield with 94.8% purity.

Key Data :

ParameterValueSource
Reaction Temperature30–35°C
BaseTriethylamine
Purity94.8%

Vilsmeier Reagent-Mediated Dimerization

Patent CN106543206A describes an alternative approach using Vilsmeier reagents (bis-(trichloromethyl) carbonate and N,N-dimethylformamide):

  • Reagents : Cefpodoxime proxetil crude drug, bis-(trichloromethyl) carbonate, N,N-dimethylformamide.

  • Conditions : 15°C for 5 hours in dichloromethane.

  • Mechanism : The reagent generates electrophilic intermediates that promote coupling between two cefpodoxime molecules.

  • Yield : 28.5% yield with 95% HPLC purity.

Key Data :

ParameterValueSource
Reaction Time5 hours
SolventDichloromethane
Purity95%

Acid-Catalyzed Degradation

Stress testing under acidic conditions (e.g., 10% HCl) induces dimer formation via cleavage and recombination of the β-lactam ring. PMC Article PMC4629086 identifies this as a degradation pathway:

  • Conditions : 0.1M HCl at 60°C for 24 hours.

  • Outcome : Dimer impurity detected at 0.15% relative abundance.

Structural Characterization and Analytical Data

Spectroscopic Identification

  • Mass Spectrometry (MS) : The dimer exhibits [M+H]+ at m/z 741 or 1115.19, depending on the structural variant (e.g., 4,7-seco-dimer).

  • NMR : Key signals include δ 1.2–1.4 ppm (isopropyl groups) and δ 5.2–5.5 ppm (β-lactam protons).

Chromatographic Profiling

HPLC Conditions :

  • Column: C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% formic acid in water:methanol (70:30).

  • Retention Time: ~22.3 minutes for dimer impurity.

Factors Influencing Dimer Formation

Reaction Parameters

FactorImpact on Dimer FormationExample
TemperatureHigher temperatures increase dimerization35°C vs. 15°C
Base ConcentrationExcess triethylamine raises pH, accelerating side reactions3.5eq triethylamine
Solvent PolarityPolar solvents (e.g., DMA) favor ionic intermediatesDichloromethane vs. toluene

Industrial Purification Challenges

Removal Techniques

  • Liquid-Liquid Extraction : Adjusting pH to 3.0–5.0 with HCl removes unreacted monomers.

  • Chromatography : Silica gel column chromatography (ethyl acetate:petroleum ether = 10:1) achieves >95% purity.

Purification Data from Patent EP2520578A1 :

StepImpurity ReductionFinal Purity
Acidic Wash (pH 3.5)80%96.1%
Column Chromatography95%99.2%

Q & A

Q. What analytical methods are recommended for detecting and quantifying Cefpodoxime Proxetil Dimer Impurity 1 in pharmaceutical formulations?

  • Methodology : Use reverse-phase HPLC with a C18 column and a mobile phase of methanol and phosphate buffer (pH 4.0) at a flow rate of 0.8 mL/min. Detection at 222 nm ensures sensitivity for impurity quantification. System suitability criteria (e.g., resolution ≥6, RSD ≤2.0%) must be validated per pharmacopeial guidelines .
  • Key Parameters :
    • LOD/LOQ : 0.070 μg/mL and 0.212 μg/mL, respectively, for impurity detection .
    • Calibration Range : 0.4–2.4 μg/mL with linearity (R² ≥0.999) .

Q. How are system suitability and chromatographic performance validated for impurity analysis?

  • Protocol : Follow the Japanese Pharmacopeia guidelines:
    • Resolution : ≥6 between Cefpodoxime Proxetil epimers (A and B) .
    • Repeatability : RSD ≤2.0% for peak areas across 5 injections .
    • Isomer Ratio : Ab/(Aa + Ab) must be 0.50–0.60 to confirm column performance .

Q. What physicochemical properties of Cefpodoxime Proxetil influence impurity formation during storage?

  • Critical Factors :
    • pH Sensitivity : Degrades rapidly in acidic/alkaline conditions due to ester hydrolysis, forming carboxylic acid derivatives (e.g., dimer impurities) .
    • Solubility : Low water solubility (micrograms/mL) increases aggregation risk, accelerating degradation .
    • Storage : Maintain reconstituted suspensions at pH 4–8 to minimize hydrolytic degradation .

Advanced Research Questions

Q. How can mass spectrometry (MS) elucidate the structural identity of unknown dimer impurities?

  • Workflow :
    • LC-HRMS : Use positive ion mode with methanol/water (1:1) to fragment Cefpodoxime Proxetil. Compare observed m/z with theoretical values for dimeric adducts .
    • MSⁿ Fragmentation : Identify degradation pathways (e.g., β-lactam ring cleavage, side-chain oxidation) using multi-stage MS .
    • Synthetic Impurity Profiling : Cross-reference with known cephalosporin degradation mechanisms (e.g., hydrolysis, thermal stress) .
  • Example : A dimer impurity (MW ~855 Da) may form via ester cross-linking, confirmed by HRMS isotopic patterns .

Q. What experimental designs optimize impurity detection in stability studies?

  • Stress Testing :
    • Hydrolysis : Expose samples to 0.1N HCl/NaOH at 60°C for 24 hours .
    • Oxidation : Treat with 3% H₂O₂ at 25°C for 6 hours .
    • Photolysis : UV light (320–400 nm) for 48 hours .
  • Data Analysis : Monitor pH changes (e.g., pH drops from 6.5 to 4.2 in suspensions correlate with impurity formation) .

Q. How do synthetic process parameters contribute to dimer impurity formation?

  • Root Causes :
    • Reaction Temperature : Excess heat during esterification promotes dimerization via reactive intermediates .
    • Purification Efficiency : Incomplete removal of unreacted intermediates (e.g., cefpodoxime acid) increases dimer risk .
  • Mitigation : Use QbD-driven HPLC to optimize mobile phase composition (methanol:buffer ratio) and column temperature .

Q. What role do isotopic internal standards play in quantifying trace impurities?

  • Application : Use Cefpodoxime Proxetil EP Impurity A-D3 (Na Salt) as an internal standard for LC-MS.
    • Benefits : Corrects for matrix effects and ionization variability, improving accuracy (RSD <1.5%) .
    • Protocol : Spike samples with 1 μg/mL D3-labeled impurity before extraction .

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